N-ethyl-4-methoxy-N-phenylbenzamide
Description
N-Ethyl-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by an ethyl group and a phenyl group attached to the nitrogen atom, along with a methoxy substituent at the para position of the benzoyl ring.
Properties
IUPAC Name |
N-ethyl-4-methoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-17(14-7-5-4-6-8-14)16(18)13-9-11-15(19-2)12-10-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWRQACQHVYDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with ethylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of N-ethyl-4-methoxy-N-phenylbenzamide
The synthesis of this compound involves the reaction of appropriate amines and benzoyl chlorides under controlled conditions. The compound can be synthesized through various methods, including:
- Amination Reactions : The introduction of the ethyl group and methoxy substituent is typically achieved through nucleophilic substitution reactions.
- Reflux Conditions : Many synthetic routes require refluxing in solvents like dichloromethane to ensure complete reaction and purification.
Antiviral Activity
Recent studies have demonstrated that derivatives of N-phenylbenzamide, including this compound, exhibit promising antiviral properties, particularly against Enterovirus 71 (EV71).
Key Findings:
- In Vitro Activity : Compounds related to this compound showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating effective antiviral action with lower cytotoxicity compared to standard antiviral drugs like pirodavir .
- Structure-Activity Relationship (SAR) : Modifications on the benzene ring significantly affect the antiviral potency, suggesting that further structural optimization could enhance efficacy against viral infections .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Recent research indicates that similar compounds can inhibit the growth of several cancer cell lines.
Case Studies:
- Cytotoxicity Screening : Compounds derived from N-phenylbenzamides were screened against cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Some derivatives demonstrated significant cytotoxic effects with IC50 values as low as 4.12 µM .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 1e | A549 | 5.7 |
| 1c | DU145 | 15 |
| 3g | B16-F10 | 10 |
| W17 | HepG2 | 4.12 |
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons
Chloro and acetyl substituents (e.g., in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide and N-(4-acetylphenyl)-4-methoxybenzamide) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions or fluorescence properties .
Thiazole-containing analogs (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenylthiazol-2-yl]benzamide) exhibit rigid heterocyclic cores, which may enhance selectivity in targeting enzymes or receptors .
Synthetic Accessibility :
- This compound likely requires regioselective alkylation and methoxylation steps, whereas chloro or acetyl derivatives are synthesized via direct coupling or Friedel-Crafts acylation .
- High-yield routes (up to 97.3%) for 4-ethyl-N-phenylbenzamide suggest that similar strategies (e.g., carbodiimide-mediated coupling) could optimize the target compound’s synthesis .
Applications: Fluorometric properties: Methoxy-substituted benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence, useful in metal ion sensing .
Biological Activity
N-ethyl-4-methoxy-N-phenylbenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
The compound features an ethyl group, a methoxy group, and a phenyl group attached to a benzamide backbone, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to:
- Inhibit Enzyme Activity : It can bind to the active site of specific enzymes, preventing substrate access and inhibiting their activity.
- Modulate Signal Transduction : By interacting with cellular receptors, it may influence various signaling pathways within cells.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against several viruses, including HIV and hepatitis B virus (HBV). These effects are attributed to the compound's ability to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to inhibit specific enzymes related to disease processes. The compound was tested for its efficacy against various targets, with promising results indicating potential therapeutic applications in treating conditions like inflammation and pain.
Case Studies
- Antiviral Efficacy Against HBV :
- Inhibition of Enterovirus 71 (EV71) :
Comparative Analysis
To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Antiviral Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Moderate | TBD | TBD |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | High | 5.7 - 12 | 51 - 110 |
| Pirodavir | High | 31 | 25 - 52 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
